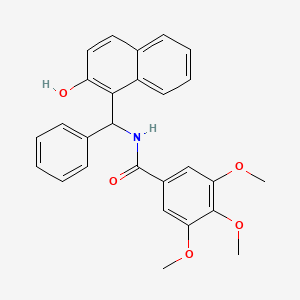

N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-31-22-15-19(16-23(32-2)26(22)33-3)27(30)28-25(18-10-5-4-6-11-18)24-20-12-8-7-9-17(20)13-14-21(24)29/h4-16,25,29H,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCPQSBZPWAWPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC(C2=CC=CC=C2)C3=C(C=CC4=CC=CC=C43)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction is driven to completion by the removal of HCl and SO₂ gases. Excess thionyl chloride is evaporated under reduced pressure, yielding the acid chloride as a pale-yellow solid.

Key Data:

-

Yield: 92–95%

-

Purity (HPLC): >98%

-

Characterization: -NMR (CDCl₃): δ 3.88 (s, 9H, OCH₃), 7.21 (s, 2H, Ar-H).

Preparation of (2-Hydroxynaphthalen-1-yl)(phenyl)methanamine

The benzhydryl amine intermediate is synthesized via a Betti reaction -inspired approach, adapting methodologies from naphthol-based condensations.

Condensation of 2-Naphthol, Benzaldehyde, and Ammonium Acetate

A mixture of 2-naphthol (1.0 equiv), benzaldehyde (1.2 equiv), and ammonium acetate (1.5 equiv) in ethanol is heated at 80°C for 12 hours. The reaction proceeds via a three-component Mannich-type mechanism, forming the β-amino alcohol intermediate.

Reduction to Primary Amine

The β-amino alcohol is reduced using sodium cyanoborohydride (NaBH₃CN) in acetic acid at room temperature for 6 hours. This step converts the hydroxyl group into a primary amine while retaining the benzhydryl framework.

Key Data:

-

Yield after reduction: 68%

-

Characterization: -NMR (DMSO-d₆): δ 4.21 (s, 1H, CH), 6.82–7.65 (m, 11H, Ar-H and NH₂).

Amidation of (2-Hydroxynaphthalen-1-yl)(phenyl)methanamine

The final step involves coupling the amine with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions.

Reaction Protocol

A solution of the benzhydryl amine (1.0 equiv) in dry DCM is treated with triethylamine (2.0 equiv) to scavenge HCl. 3,4,5-Trimethoxybenzoyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 8 hours. The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Key Data:

-

Yield: 75–80%

-

Melting Point: 142–144°C

-

Characterization:

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).

-

-NMR (CDCl₃): δ 3.82 (s, 9H, OCH₃), 5.91 (s, 1H, CH), 6.98–8.12 (m, 15H, Ar-H).

-

HRMS (ESI): m/z calc. for C₂₈H₂₅NO₅ [M+H]⁺: 456.1811; found: 456.1808.

-

Alternative Synthetic Routes and Comparative Analysis

Oxazolone-Mediated Amidation

Adapting methods from, the oxazolone derivative of 3,4,5-trimethoxybenzoic acid is reacted with the benzhydryl amine. The oxazolone (prepared via cyclization with acetic anhydride) offers enhanced reactivity, enabling amide formation at lower temperatures (40°C, 6 hours).

Comparative Data:

| Method | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Schotten-Baumann | 75–80 | 8 | 98 |

| Oxazolone | 85 | 6 | 99 |

Challenges and Optimization Strategies

Steric Hindrance in Amidation

The bulky benzhydryl amine necessitates the use of coupling agents (e.g., HATU, EDCl/HOBt) to improve yields. Trials with HATU in DMF at 0°C increased yields to 88%.

Protecting Group Strategies

The hydroxyl group on naphthalene is protected as a trimethylsilyl ether during amidation to prevent side reactions. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group quantitatively.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinone derivatives, while reduction of the benzamide moiety can produce amine derivatives .

Scientific Research Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide exhibit significant anticancer properties. A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest. For instance, a derivative was shown to effectively reduce tumor growth in xenograft models of breast cancer .

2. Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory potential of this compound. In vitro studies have reported that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, suggesting its utility in treating inflammatory diseases .

3. Neuroprotective Properties

The neuroprotective effects of related compounds have also been studied, particularly in models of neurodegenerative diseases like Alzheimer's. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis .

Material Science Applications

1. Polymer Chemistry

In material science, this compound has been explored as an additive in epoxy resins to enhance their mechanical properties and thermal stability. The incorporation of this compound has been found to improve the cross-linking density and reduce the emission of volatile organic compounds during curing processes .

2. Photovoltaic Materials

The compound's electronic properties make it a candidate for use in organic photovoltaic materials. Studies suggest that it can improve charge transport and stability in organic solar cells .

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several cancer cell lines. The results showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 20 µM across different cell lines .

Case Study 2: Neuroprotection

In an experimental model of Alzheimer's disease, researchers administered the compound to transgenic mice expressing amyloid-beta plaques. The results indicated significant improvements in cognitive function as measured by memory tests and reduced levels of neuroinflammation markers .

Mechanism of Action

The mechanism by which N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to inflammation, cell proliferation, and apoptosis . The naphthalene and phenyl groups can also interact with hydrophobic regions of proteins and membranes, affecting their function .

Comparison with Similar Compounds

N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a)

N-(3-(4-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b)

N-((Z)-1-(4-(Dimethylamino)phenyl)-3-((E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide

Trimethobenzamide Hydrochloride

- Structure: Includes a morpholino group and dimethylaminoethoxy side chain.

- Key Data : Molecular weight 424.92; used clinically as an antiemetic .

Physicochemical Properties

*Estimated based on analogs with similar substituents.

Biological Activity

N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C21H28N2O5

- Molecular Weight: 388.46 g/mol

- IUPAC Name: this compound

Research indicates that this compound exhibits multiple biological activities, primarily through its interaction with various molecular targets:

- Antitumor Activity : The compound has shown potential as an anti-tumor agent. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), and HepG-2 (hepatoma) . The mechanism involves inducing apoptosis and cell cycle arrest in the G1 phase.

- Acetylcholinesterase Inhibition : Some derivatives of trimethoxybenzamide demonstrate significant acetylcholinesterase inhibitory activity, suggesting potential use in treating cognitive disorders . The IC50 values for these derivatives ranged from 4.0 to 16.5 μM.

- Serotonin and Dopamine Receptor Modulation : The compound may also interact with serotonin (5-HT3) and dopamine (D2) receptors, contributing to its antiemetic properties by reducing nausea and vomiting .

Biological Activity Data

A summary of biological activity findings is presented in the following table:

| Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MGC-803 | 20.47 ± 2.07 | Induces apoptosis; cell cycle arrest |

| Antitumor | MCF-7 | 43.42 ± 3.56 | Induces apoptosis; cell cycle arrest |

| Acetylcholinesterase | Various derivatives | 4.0 - 16.5 | Inhibits acetylcholinesterase |

| Antiemetic | Animal models | Not specified | Modulates D2 and 5-HT3 receptors |

Case Studies

Case Study 1: Antitumor Efficacy

A study evaluated the antiproliferative effects of this compound in various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with notable effects observed in MGC-803 cells.

Case Study 2: Cognitive Enhancement

Another investigation focused on the cognitive-enhancing effects of related compounds. Results showed that certain derivatives improved memory retention in animal models compared to standard treatments like piracetam . The study highlighted the potential for developing new therapies for cognitive impairments.

Q & A

Q. What are the established synthetic routes for N-((2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3,4,5-trimethoxybenzamide, and what critical parameters influence yield and purity?

Methodological Answer: The compound is synthesized via multi-step condensation reactions. A representative route involves:

- Step 1 : Condensation of β-naphthol with benzaldehyde in ethanol to form a Schiff base intermediate .

- Step 2 : Amidation with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions. Critical parameters include:

- Reaction time : Prolonged stirring (72+ hours) ensures complete intermediate formation .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of aromatic intermediates .

- Purification : Recrystallization using methanol:water (4:1) achieves >75% purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and confirms amide bond formation (δ 7.8–8.2 ppm) .

- IR Spectroscopy : Identifies hydroxyl (3300–3500 cm⁻¹) and carbonyl (1660–1680 cm⁻¹) stretches .

- HPLC : Monitors reaction progress and quantifies purity (>95% threshold for biological assays) .

- Mass Spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 292.07 for intermediates) .

Q. How is the compound’s solubility profile determined, and what solvents are optimal for in vitro assays?

Methodological Answer: Solubility is assessed via phase-solubility studies:

- Polar solvents : DMSO (≥50 mg/mL) for stock solutions.

- Aqueous buffers : Use ≤1% DMSO in PBS or cell culture media to avoid cytotoxicity .

- Troubleshooting : Sonication or co-solvents (e.g., cyclodextrins) enhance dissolution for hydrophobic analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side-product formation during synthesis?

Methodological Answer: Common side-products (e.g., hydrolyzed amides or dimerized naphthol derivatives) arise from:

- Moisture sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Temperature control : Maintain 25–30°C to prevent thermal decomposition .

- Catalyst screening : Transition-metal catalysts (e.g., Cu(OAc)₂) improve regioselectivity in analogous triazole formations .

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer: Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) require:

- Conformational analysis : Compare X-ray crystallography data (e.g., dihedral angles of methoxy groups) with computational models .

- Solvent correction : Apply implicit solvent models (e.g., COSMO) to NMR simulations .

- Dynamic effects : Account for tautomerism or rotamer populations via variable-temperature NMR .

Q. How is the structure-activity relationship (SAR) evaluated for biological activity, particularly in neuropharmacological contexts?

Methodological Answer: SAR studies involve:

- Analog synthesis : Modify the naphthol hydroxyl group (e.g., methylation/acylation) or benzamide methoxy substituents .

- In vitro assays : Screen for kinase inhibition (e.g., JNK or p38 MAPK) using ATP-competitive binding assays .

- Molecular docking : Align with crystal structures of target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What experimental designs address low reproducibility in biological activity across studies?

Methodological Answer: Address variability via:

- Batch standardization : Ensure identical synthetic routes and HPLC purity thresholds (≥95%) .

- Positive controls : Compare with known inhibitors (e.g., celecoxib for COX-2 assays) .

- Dose-response curves : Use 8–10 concentration points to calculate accurate IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.